4-Methyl-2-(pyridin-2-yl)hexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1306606-98-3 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-11(9-13)12-6-4-5-7-14-12/h4-7,10-11H,3,8-9,13H2,1-2H3 |
InChI Key |
GVOWGSAGLIAVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine and Its Derivatives
Retrosynthetic Analysis and Key Disconnections for the 4-Methyl-2-(pyridin-2-yl)hexan-1-amine Scaffold
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, several key disconnections can be identified to devise a convergent and efficient synthetic strategy.
The primary disconnection points are the C-C bond between the pyridine (B92270) ring and the hexane (B92381) chain, and the C-N bond of the primary amine. This leads to two main retrosynthetic approaches:
Approach A: Disconnection of the Pyridine-Hexane Bond. This approach involves the formation of the C-C bond between a pre-functionalized pyridine ring and the hexane moiety. The key synthons are a pyridin-2-yl anion equivalent and a suitably functionalized 4-methylhexane electrophile.
Approach B: Disconnection leading to a Ketone Precursor. This strategy involves the retrosynthesis of the amine functionality to a ketone. The target molecule can be synthesized from a ketone precursor via reductive amination.
These approaches are illustrated in the following table:
| Approach | Disconnection | Key Intermediates/Synthons |
| A | C(pyridine)-C(hexane) bond | 2-lithiopyridine or 2-pyridyl Grignard reagent, and a 4-methyl-1-halo-hexane derivative. |
| B | C-NH2 bond | 4-Methyl-2-(pyridin-2-yl)hexan-1-one |
Synthesis of Essential Precursors and Intermediates for this compound
The successful synthesis of the target molecule relies on the efficient preparation of key precursors.
The synthesis of 2-substituted pyridines is a well-established area of organic chemistry. organic-chemistry.org For the purpose of this synthesis, a 2-lithiopyridine or a 2-pyridyl Grignard reagent is a desirable intermediate. These can be prepared from 2-halopyridines.
Alternatively, direct C-H activation of pyridine can be employed to introduce the hexane chain, though this method may present challenges in controlling regioselectivity. A more controlled approach involves the reaction of pyridine N-oxide with a Grignard reagent. nih.gov
A plausible route to a key pyridine intermediate is outlined below:
| Step | Reaction | Starting Material | Reagent(s) | Product |
| 1 | Halogenation | Pyridine | n-BuLi, Br2 | 2-Bromopyridine (B144113) |
| 2 | Metal-Halogen Exchange | 2-Bromopyridine | n-BuLi or Mg | 2-Lithiopyridine or 2-Pyridylmagnesium bromide |
The synthesis of the 4-methylhexane portion of the molecule requires the introduction of a suitable functional group for coupling with the pyridine moiety. A common precursor is 4-methylhexan-1-ol, which is commercially available or can be synthesized from isobutanol and propionaldehyde (B47417) via a Guerbet reaction. nih.gov
From 4-methylhexan-1-ol, a variety of functionalized hexane chains can be prepared:
| Reaction | Starting Material | Reagent(s) | Product |
| Halogenation | 4-Methylhexan-1-ol | PBr3 | 1-Bromo-4-methylhexane (B13197035) |
| Oxidation | 4-Methylhexan-1-ol | PCC or Swern oxidation | 4-Methylhexanal |
| Tosylation | 4-Methylhexan-1-ol | TsCl, pyridine | 4-Methylhexyl tosylate |
Direct Synthetic Routes to this compound
With the key precursors in hand, the final assembly of this compound can be achieved through several direct synthetic routes.
A highly efficient method for the synthesis of the target amine is through the reductive amination of a ketone precursor, 4-methyl-1-(pyridin-2-yl)hexan-2-one. This ketone can be synthesized by the reaction of 2-lithiopyridine with 4-methylhexanoyl chloride.
The subsequent reductive amination can be carried out using various reducing agents in the presence of an ammonia (B1221849) source.
| Step | Reaction | Starting Material | Reagent(s) | Product |
| 1 | Ketone Synthesis | 2-Lithiopyridine | 4-Methylhexanoyl chloride | 4-Methyl-1-(pyridin-2-yl)hexan-2-one |
| 2 | Reductive Amination | 4-Methyl-1-(pyridin-2-yl)hexan-2-one | NH3, NaBH3CN or H2/Pd-C | This compound |
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step. While a specific MCR for the direct synthesis of this compound may not be extensively documented, analogous reactions can be envisioned.
For instance, a modified Strecker synthesis could potentially be employed, involving the reaction of 2-pyridinecarboxaldehyde, 3-methyl-1-pentene, and a cyanide source, followed by reduction of the resulting aminonitrile. However, controlling the regioselectivity of the addition to the alkene would be a significant challenge.
A more plausible MCR-based approach could involve a Petasis-type reaction with a suitable boronic acid derivative of the branched hexane chain, an amine, and a pyridyl aldehyde, although this would lead to a secondary amine rather than the target primary amine. Further synthetic modifications would be necessary.
Functional Group Transformations and Coupling Strategies
The synthesis of this compound hinges on the effective formation of the C(sp²)-C(sp³) bond between the pyridine ring and the alkyl chain, as well as the introduction of the primary amine. Various functional group transformations and coupling strategies can be employed to construct this molecular framework.
Coupling Strategies: Transition-metal-catalyzed cross-coupling reactions are a cornerstone for forging the key C-C bond. researchgate.net The choice of strategy often depends on the availability of starting materials and functional group tolerance. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction would typically involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with an organoboron reagent, such as an alkylboronic acid or ester derived from the 4-methylhexan-1-amine (B13538116) precursor. However, 2-pyridyl boron reagents are known for their instability, which can complicate this approach. nih.gov
Negishi and Kumada Couplings: These methods use organozinc and Grignard reagents, respectively. 2-Pyridyl Grignard reagents can be readily prepared and coupled with a suitable alkyl halide. nih.gov Conversely, an organopyridylzinc reagent can be coupled with a haloalkane derivative.
Direct Arylation: An alternative strategy involves the direct C-H functionalization of pyridine N-oxides, which can be regioselectively arylated at the 2-position. acs.org The resulting 2-substituted pyridine N-oxide can then be deoxygenated to yield the final pyridine core. acs.org
Introduction of the Amine: The primary amine can be installed via several methods. A common approach is the reduction of a nitrile group. For instance, a precursor like 4-methyl-2-(pyridin-2-yl)hexanenitrile could be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another route is the reduction of an azide (B81097) (Gabriel synthesis) or the amination of a corresponding alcohol.
Side-Chain Construction: The chiral alkyl side chain can be built up sequentially. For example, a 2-picoline (2-methylpyridine) anion can be alkylated with a suitable electrophile. nih.gov Subsequent transformations would then be required to elaborate the chain and introduce the amine functionality. A direct C(sp³)–H allylic alkylation of 2-alkylpyridines has also been described, offering another route to functionalized side chains. beilstein-journals.org
A summary of potential coupling partners is presented below.
| Coupling Reaction | Pyridine Precursor | Alkyl Chain Precursor | Catalyst System (Typical) |
| Suzuki-Miyaura | 2-Halopyridine | Alkylboronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |
| Negishi | 2-Halopyridine | Alkylzinc halide | Pd(0) or Ni(0) catalyst |
| Kumada | 2-Halopyridine | Alkylmagnesium halide (Grignard) | Pd(0) or Ni(0) catalyst |
| Direct Arylation | Pyridine N-Oxide | Aryl Bromide (as part of a longer chain) | Palladium catalyst |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The target molecule possesses a stereocenter at the carbon atom bearing the pyridine ring. Controlling the stereochemistry at this center is critical, and several strategies can be employed to achieve high enantiomeric purity. wikipedia.org
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chim.it
Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a prochiral precursor, such as an imine, enamine, or N-heteroaromatic compound. nih.govacs.org For instance, a precursor ketone could be converted to an imine and then hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) with a chiral phosphine (B1218219) ligand. acs.orgrsc.org This method directly establishes the chiral amine center with high enantioselectivity. nih.gov
Asymmetric Cross-Coupling: The C-C bond formation itself can be rendered asymmetric. Copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, activated by a Lewis acid, can produce a range of alkylated chiral pyridines with high enantioselectivity. researchgate.net
Catalytic Asymmetric C-H Functionalization: Directing group-assisted C-H activation is an emerging field. A chiral catalyst could potentially functionalize a C-H bond on a precursor to install the pyridine ring or build the side chain asymmetrically. chim.it
Chiral Auxiliary-Mediated Synthesis
This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
A plausible route for this compound could involve the alkylation of a chiral amide. For example, a chiral amine like pseudoephedrine could be acylated with a pyridylacetic acid derivative. Deprotonation of the α-proton followed by alkylation with a suitable 2-methylbutyl halide would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary would furnish the desired chiral carboxylic acid, which could then be converted to the primary amine. The synthesis of chiral α,α-disubstituted amines often requires such auxiliary-based methods to control reactivity and selectivity. umn.edu
Resolution Techniques for Enantiomeric Separation
When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is necessary to separate them. libretexts.org
Classical Resolution via Diastereomeric Salts: This is the most common method for resolving chiral amines. libretexts.orgwikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. ulisboa.pt One diastereomer can typically be selectively crystallized from the solution. The purified diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure amine. wikipedia.org
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. The racemic mixture is passed through a chromatography column packed with the CSP. The two enantiomers interact differently with the chiral environment of the stationary phase, causing them to travel through the column at different rates and elute separately. This method is highly effective for obtaining enantiomers with very high purity. mdpi.com
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. mdpi.com | Scalable, cost-effective for large quantities. ulisboa.pt | Trial-and-error process to find a suitable resolving agent and solvent; theoretical max yield is 50% without racemization of the unwanted enantiomer. wikipedia.org |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.com | High purity achievable, applicable to a wide range of compounds. mdpi.com | Can be expensive, may not be suitable for very large scales. |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles aims to make chemical synthesis more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.com
Several green strategies can be applied to the synthesis of heterocyclic compounds like this compound: frontiersin.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthesis. mdpi.com
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones improves atom economy and reduces waste. Transition-metal catalysis for coupling reactions is a prime example. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, leading to greater energy efficiency. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.in
One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates saves time, materials, and reduces waste generation.
Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to induce chemical reactions, offering a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. tandfonline.com
Optimization of Reaction Conditions and Yields for Academic Scale Production
Optimizing reaction conditions is crucial to maximize product yield and purity, especially for academic or small-scale production where efficiency is key. This process typically involves systematically varying key parameters for a critical step, such as a palladium-catalyzed cross-coupling reaction. rsc.orgresearchgate.net
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand can have a profound effect on reaction efficiency. researchgate.net
Solvent: The polarity and properties of the solvent can influence catalyst activity and substrate solubility.
Base: The type and strength of the base are critical, particularly in reactions like the Suzuki-Miyaura coupling.
Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition.
Catalyst Loading: Reducing the amount of expensive palladium catalyst is desirable. This is often expressed in mol % or parts per million (ppm). acs.org
An example of an optimization table for a hypothetical Kumada coupling between 2-bromopyridine and the Grignard reagent from 1-bromo-4-methylhexane is shown below.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 45 |
| 2 | PdCl₂(dppf) (5) | - | THF | 65 | 12 | 75 |
| 3 | PdCl₂(dppf) (2) | - | THF | 65 | 12 | 72 |
| 4 | NiCl₂(dppp) (5) | - | THF | 65 | 12 | 81 |
| 5 | NiCl₂(dppp) (5) | - | Dioxane | 80 | 8 | 85 |
| 6 | NiCl₂(dppp) (5) | - | Dioxane | 65 | 12 | 83 |
This systematic approach allows for the identification of the most efficient and robust conditions for producing the target compound. abo.fi
Sophisticated Spectroscopic and Structural Characterization of 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No experimental data for 1D NMR (¹H, ¹³C, ¹⁵N) chemical shifts and coupling constants, 2D NMR techniques (COSY, HSQC, HMBC, NOESY/ROESY), or dynamic NMR studies for 4-Methyl-2-(pyridin-2-yl)hexan-1-amine have been published.
Theoretical and Computational Investigations of 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic behavior and stable three-dimensional arrangement of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing precise information about the molecule's geometry and orbital energies. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. ias.ac.inmostwiedzy.pl These calculations begin with geometry optimization, a process that systematically alters the molecule's structure to find the lowest energy conformation, representing the most stable arrangement of its atoms.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO is distributed over the pyridine ring's π-system. The energy gap can be used to predict the wavelength of light the molecule might absorb in its UV-visible spectrum, corresponding to the energy of the primary electronic transition.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Energy Gap (ΔE) | 4.93 |
The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density that dictate its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate this charge distribution. libretexts.org These maps are generated by calculating the electrostatic potential at the molecule's surface and are color-coded to indicate different potential values. deeporigin.com Typically, red signifies regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates areas of low electron density and positive potential (electrophilic sites). youtube.comresearchgate.net Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would reveal a negative potential (red) around the nitrogen atom of the pyridine ring and the lone pair of the primary amine, identifying these as sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit a positive potential (blue), marking them as acidic protons and potential hydrogen bond donors. This detailed mapping is crucial for predicting how the molecule will interact with other molecules, including solvents or biological receptors. numberanalytics.com
| Atomic Site | Calculated Mulliken Charge (a.u.) | Electrostatic Potential |
|---|---|---|
| Pyridine Nitrogen (N) | -0.58 | Negative (Electron-Rich) |
| Amine Nitrogen (N) | -0.85 | Negative (Electron-Rich) |
| Amine Hydrogens (H) | +0.41 | Positive (Electron-Poor) |
| Pyridine Ring Carbons (C) | -0.15 to +0.20 | Variable |
| Alkyl Chain Carbons (C) | -0.25 to -0.10 | Slightly Negative |
Conformational Analysis and Exploration of Energy Landscapes of this compound
The flexibility of the hexanamine chain in this compound allows it to adopt numerous three-dimensional arrangements, or conformations, through rotation around its single bonds. Conformational analysis is the systematic study of these different arrangements and their corresponding energies to identify the most stable conformers. lumenlearning.comchemistrysteps.com This process involves mapping the potential energy surface by rotating key dihedral angles—specifically around the C-C bonds of the alkyl chain and the bond connecting the chain to the pyridine ring.
The relative stability of each conformer is determined by factors like torsional strain (from eclipsing bonds) and steric hindrance (repulsion between bulky groups). libretexts.org For this molecule, significant steric interactions would occur between the pyridine ring and the alkyl chain substituents. The lowest-energy conformers, or global minima on the energy landscape, represent the most probable shapes the molecule will adopt. Understanding this landscape is vital, as the molecule's biological activity and physical properties are often dictated by its preferred conformation.
| Conformer | Dihedral Angle (Py-C-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti (A) | 180° | 0.00 | Most stable, staggered conformation |
| Gauche (G1) | +60° | 0.95 | Moderately stable, steric interaction present |
| Gauche (G2) | -60° | 1.10 | Moderately stable, slightly higher steric strain |
| Eclipsed (E1) | 0° | 4.50 | Unstable, high torsional and steric strain |
Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Flexibility
While quantum calculations provide insight into static, isolated molecules, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time, particularly in a solution. numberanalytics.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and interactions with solvent molecules. ethz.chacs.org These simulations are essential for understanding how the solvent influences the conformational preferences of this compound.
By placing the molecule in a simulated box of solvent (e.g., water or ethanol) and running the simulation for a sufficient time (nanoseconds to microseconds), researchers can observe how the flexible alkyl chain folds and moves. The simulation can reveal the stability of intramolecular hydrogen bonds and quantify the average time the molecule spends in different conformational states. This provides a more realistic picture of the molecule's behavior in a real-world chemical or biological environment. rsc.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. For this compound, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
NMR chemical shifts are predicted by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. nih.gov These theoretical values, when scaled and compared to experimental data, can help assign specific peaks to the corresponding hydrogen (¹H) and carbon (¹³C) atoms in the molecule. This is particularly useful for resolving ambiguities in complex spectra.
Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated. dtic.mil These calculations identify the fundamental vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-H, C=N). researchgate.netresearchgate.net The predicted frequencies help in assigning the absorption bands in an experimental IR spectrum to specific functional groups, confirming the molecule's structure.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine H (ortho) | 8.5 - 8.7 | ~149 |
| Pyridine H (meta, para) | 7.2 - 7.8 | 122 - 138 |
| Alkyl CH attached to Py | ~3.1 | ~55 |
| CH-NH₂ | ~3.5 | ~50 |
| NH₂ | 1.5 - 2.5 (broad) | - |
| Alkyl CH₃ | 0.8 - 1.0 | 14 - 22 |
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 |
| C=N/C=C Stretch | Pyridine Ring | 1400 - 1600 |
| C-N Stretch | Alkyl-Amine | 1000 - 1250 |
Computational Modeling of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are the forces that govern how molecules recognize and bind to one another. aip.org For this compound, several types of non-covalent interactions are significant, including hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov
Computational models can be used to study these interactions in detail. For example, the primary amine group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. Modeling the dimerization of the molecule or its interaction with other molecules (like water) can quantify the strength of these hydrogen bonds. Furthermore, the pyridine ring can engage in π-π stacking interactions with other aromatic systems. rsc.org Understanding these forces is critical for predicting the molecule's behavior in condensed phases and its potential to bind to biological targets. mdpi.com
Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine
Reactions Involving the Primary Amine Functionality: Alkylation, Acylation, and Condensation Reactions
The primary amine group in 4-Methyl-2-(pyridin-2-yl)hexan-1-amine is a key site for nucleophilic reactions, readily participating in alkylation, acylation, and condensation reactions.
Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by various alkylating agents. The reaction typically proceeds via an SN2 mechanism. Monoalkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. However, selective monoalkylation of primary amines can be achieved under specific conditions, such as using a large excess of the amine or by employing protecting group strategies. For instance, ruthenium(II) complexes with N-heterocyclic carbene ligands have been shown to be effective catalysts for the N-monoalkylation of aromatic amines with arylmethyl alcohols, with high selectivity for the secondary amine product. researchgate.net
Acylation: The primary amine readily reacts with acylating agents like acyl chlorides, anhydrides, and esters to form stable amide derivatives. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The acylation of primary amines is generally a highly efficient and selective process. For instance, the acylation of amines using acetic anhydride (B1165640) in pyridine is a common method for the protection of amino groups. nih.gov Chiral 4-N,N-dialkylaminopyridine derivatives have been developed as catalysts for the asymmetric acyl-transfer, enabling the kinetic resolution of secondary alcohols with moderate to excellent selectivity. semanticscholar.org
Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org These condensation reactions are often reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.org The formation of imines is a crucial step in the synthesis of many heterocyclic compounds. For example, substituted pyridines can be synthesized through the condensation of carbonyl compounds with ammonia (B1221849). google.com
Table 1: Representative Reactions of the Primary Amine Functionality in Pyridylalkylamine Analogs
| Reaction Type | Reactants | Product Type | Typical Conditions | Reference |
| Alkylation | 2-Aminopyridine, Benzyl alcohol | N-Benzyl-2-aminopyridine | Ru(II)-NHC complex, KOtBu, 120 °C | researchgate.net |
| Acylation | Pyrrolidine, Acetyl chloride | N-Acetylpyrrolidine | Pyridine | researchgate.net |
| Condensation | Cyclohexylamine, Acetaldehyde | N-Cyclohexylideneethanamine | Acid catalyst, removal of water | wikipedia.org |
This table presents data for analogous compounds to illustrate the typical reactivity of the primary amine functionality.
Reactivity of the Pyridine Moiety: Electrophilic and Nucleophilic Aromatic Substitution Reactions
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The nitrogen atom can be protonated or coordinate to a Lewis acid under the acidic conditions often required for EAS, further deactivating the ring. wikipedia.org If substitution does occur, it is highly regioselective, favoring the C-3 (meta) position. This is because the intermediates formed from attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. However, the presence of activating groups can facilitate EAS. For instance, the nitration of pyridine itself is challenging, but pyridine-N-oxide undergoes nitration more readily, primarily at the 4-position, and the N-oxide can be subsequently removed. rsc.org
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comechemi.comquora.comvaia.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comechemi.comquora.comvaia.com The presence of a good leaving group, such as a halide, at these positions facilitates the reaction. The alkyl side chain at the C-2 position in this compound would not typically act as a leaving group. However, reactions like the Chichibabin reaction, which involves the amination of pyridine at the 2-position with the loss of a hydride ion, demonstrate the inherent reactivity of this position towards strong nucleophiles.
Table 2: Regioselectivity in Aromatic Substitution of Pyridine Derivatives
| Reaction Type | Position of Attack | Rationale | Representative Example | Reference |
| Electrophilic Aromatic Substitution | C-3 (meta) | Avoidance of placing positive charge adjacent to the ring nitrogen in the intermediate. | Nitration of pyridine (under harsh conditions) | wikipedia.org |
| Nucleophilic Aromatic Substitution | C-2 (ortho), C-4 (para) | Stabilization of the negatively charged intermediate through delocalization onto the ring nitrogen. | Reaction of 2-chloropyridine (B119429) with sodium methoxide | stackexchange.comechemi.com |
This table provides generalized information on the reactivity of the pyridine ring.
Stereochemical Control and Regioselectivity in Reactions Involving the Chiral Center
The presence of a chiral center at the carbon atom bearing the pyridyl group and the aminoalkyl chain introduces the element of stereochemistry to the reactions of this compound. Reactions occurring at this center or influenced by it can proceed with varying degrees of stereoselectivity.
The synthesis of enantiomerically pure 2-(1-aminoalkyl)pyridines is an area of significant interest, often employing methods like the resolution of racemic mixtures or asymmetric synthesis. For instance, enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine can be obtained through resolution, and these chiral building blocks can be used to synthesize novel tridentate ligands for asymmetric catalysis. researchgate.net
In reactions involving the chiral center, the approach of reagents can be influenced by the steric hindrance of the substituents, leading to the preferential formation of one diastereomer over another. Furthermore, the development of chiral pyridine-derived ligands has been crucial for asymmetric catalysis, where the stereochemical information from the ligand is transferred to the products of the reaction. rsc.org
Regioselectivity in reactions on the pyridine ring can also be influenced by the 2-substituent. For example, in the synthesis of 2-substituted pyridines from pyridine N-oxides and Grignard reagents, the reaction is completely selective, forming only one regioisomer. acs.org Similarly, the regioselectivity of reactions of 3,4-pyridynes can be controlled by the presence of substituents at the 2-position. nih.gov
Investigations into Oxidation and Reduction Pathways of this compound
Both the pyridine ring and the alkyl side chain of this compound can undergo oxidation and reduction reactions under appropriate conditions.
Oxidation: The pyridine ring is generally resistant to oxidation. However, the alkyl side chain can be oxidized. For instance, alkylpyridines can be oxidized at the benzylic position of the side chain. pearson.com The primary amine can also be oxidized, though this can lead to a variety of products depending on the oxidizing agent and reaction conditions.
Reduction: The pyridine ring can be reduced to piperidine (B6355638) under catalytic hydrogenation conditions. A variety of catalysts, including platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon, are effective for this transformation, often requiring elevated pressures and temperatures. researchgate.net The reduction of substituted pyridines to the corresponding piperidines is a widely used synthetic methodology. For example, a rhodium oxide catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. rsc.org It is also possible to achieve partial reduction of the pyridine ring to afford di- or tetrahydropyridines. Borenium ions, for example, have been used to catalyze the reduction of substituted pyridines to piperidines in the presence of a hydrosilane and hydrogen. acs.org
Table 3: Catalytic Systems for the Reduction of Substituted Pyridines
| Catalyst | Substrate Scope | Product | Typical Conditions | Reference |
| Rhodium Oxide (Rh₂O₃) | Various unprotected pyridines | Piperidines | H₂ (5 bar), TFE, 40 °C, 16 h | rsc.org |
| Platinum Oxide (PtO₂) | Substituted pyridines | Piperidines | H₂ (50-70 bar), Glacial acetic acid | researchgate.net |
| Borenium ion | Substituted pyridines | Piperidines | Hydrosilane, H₂ | acs.org |
This table presents data for the reduction of analogous substituted pyridines.
Studies on Acid-Base Properties and Protonation Equilibria in Various Solvents
The presence of two basic nitrogen atoms—one in the pyridine ring and one in the primary amine—gives this compound interesting acid-base properties. The basicity of these nitrogen atoms, and thus the protonation equilibria, are influenced by the electronic effects of the substituents and the nature of the solvent.
The pyridine nitrogen is sp²-hybridized, and its lone pair resides in an sp² orbital, making it less basic than the sp³-hybridized nitrogen of the primary amine. The pKa of the pyridinium (B92312) ion is approximately 5.2. wikipedia.org The pKa of the conjugate acid of a primary alkylamine is typically around 10-11. Therefore, in an aqueous medium, the primary amine is significantly more basic than the pyridine nitrogen.
The protonation constants of amino- and nitro-substituted pyridines have been studied, and the influence of the substituents on the pKa values has been correlated with their electronic characteristics. rsc.org The solvent also plays a crucial role in the protonation equilibria. Studies on amino acids and peptides in different aqueous solutions of ethanol (B145695) have shown that the protonation constants vary with the solvent composition. nih.gov Theoretical calculations have been employed to predict the pKa values of pyridinium ions in water and acetonitrile, showing good correlation with experimental data. nih.govresearchgate.netscribd.com
Table 4: Approximate pKa Values of Relevant Functional Groups in Water
| Functional Group | Conjugate Acid | Approximate pKa | Reference |
| Pyridine | Pyridinium ion | 5.2 | wikipedia.org |
| Primary Alkylamine | Alkylammonium ion | 10-11 | General |
This table provides general pKa values to illustrate the relative basicities.
Coordination Chemistry of 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine As a Ligand
Design Principles for Metal Complexes Incorporating 4-Methyl-2-(pyridin-2-yl)hexan-1-amine6.2. Synthesis and Structural Characterization of Metal Complexes with 4-Methyl-2-(pyridin-2-yl)hexan-1-amine6.2.1. Synthesis of Transition Metal Complexes6.2.2. Synthesis of Main Group and Lanthanide Metal Complexes6.3. Chelation Behavior and Denticity of the 4-Methyl-2-(pyridin-2-yl)hexan-1-amine Ligand6.4. Spectroscopic Probing of Metal-Ligand Interactions within Coordination Complexes6.4.1. NMR, IR, and UV-Vis Spectroscopy of Metal Complexes
Researchers interested in this specific ligand are encouraged to undertake foundational studies to explore its potential in coordination chemistry. Such work would be necessary to provide the data required to address the topics outlined in the user's request.
No Publicly Available Data on the Coordination Chemistry of this compound
Despite a thorough search of scientific literature and chemical databases, no specific research pertaining to the coordination chemistry, X-ray crystallography of metal-ligand adducts, or theoretical studies of the compound this compound as a ligand could be identified.
The investigation aimed to synthesize an article based on a provided outline, focusing exclusively on the chemical compound this compound and its role in coordination chemistry. The required sections included detailed discussions on the X-ray crystallography of its metal complexes and theoretical analyses of the metal-ligand bonding and electronic structures.
Multiple search strategies were employed using various academic and chemical databases. These searches included queries for the synthesis and structural characterization of metal complexes involving this specific ligand, as well as for computational studies, such as Density Functional Theory (DFT) calculations, on its coordination compounds.
The search results yielded information on a variety of other pyridine-containing ligands and their metal complexes. For instance, studies were found on the crystal structures of complexes with ligands such as (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine and 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. Similarly, theoretical investigations were available for numerous other pyridine (B92270) derivatives. However, none of the retrieved scientific literature specifically addresses the coordination behavior, crystal structures of metal adducts, or the electronic properties of complexes formed with this compound.
Due to the strict adherence to the specified subject matter and the absence of any published research on this particular compound within the public domain, it is not possible to provide the requested detailed and scientifically accurate article. The lack of data prevents the creation of the specified data tables and in-depth research findings for the outlined sections.
It is possible that research on this compound has not been conducted, has not been published in publicly accessible sources, or may exist under a different nomenclature not readily identifiable through standard chemical naming conventions.
Applications of 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine in Chemical Research and Advanced Materials Science
Role of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine in Asymmetric Organocatalysis and Metal-Mediated Catalysis
The molecular architecture of this compound, featuring a stereocenter and two distinct nitrogen-containing functional groups, makes it a promising candidate for applications in both asymmetric organocatalysis and as a ligand in metal-mediated catalysis.
The combination of a pyridine (B92270) ring and a primary amine on a chiral scaffold is a hallmark of effective ligands in asymmetric catalysis. benthamdirect.comdiva-portal.org The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chiral complex. The steric and electronic properties of such ligands can create a chiral environment around the metal, enabling high levels of enantioselectivity in a variety of chemical transformations. diva-portal.org
The pyridine moiety can be readily modified to fine-tune the ligand's electronic properties, while the substituents on the hexane (B92381) backbone can be altered to adjust the steric hindrance, thereby influencing the selectivity of the catalytic reaction. researchgate.net Pyridine-containing ligands have been successfully employed in a range of palladium-catalyzed reactions, including allylic alkylations. diva-portal.org
Table 1: Potential Metal-Catalyzed Reactions Employing this compound as a Chiral Ligand
| Reaction Type | Potential Metal Center | Role of Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Creation of a chiral pocket to control the facial selectivity of hydride attack. |
| Asymmetric Allylic Alkylation | Palladium | Control of the stereochemistry at the newly formed carbon-carbon bond. |
| Asymmetric Hydrosilylation | Platinum, Rhodium | Enantioselective formation of silicon-carbon bonds. |
The well-defined structure of metal complexes formed with pyridyl-amine ligands allows for detailed mechanistic studies of catalytic cycles. acs.org Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling can be used to characterize the intermediates in a catalytic reaction, providing insights into the factors that control reactivity and selectivity. The ability of pyridylidene amines (PYEs) and amides (PYAs) to stabilize transition metal complexes in various oxidation states is a testament to the versatility of the pyridine-amine motif in facilitating catalytic turnovers. acs.org
Exploration of this compound as a Building Block for Complex Organic Synthesis
The pyridine ring is a versatile scaffold in organic synthesis, and methods for its functionalization are well-developed. researchgate.net The primary amine group in this compound provides a convenient handle for further synthetic modifications, allowing for its incorporation into larger, more complex molecules. For instance, the amine can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The pyridine nitrogen can also be N-oxidized, which can alter its electronic properties and reactivity. researchgate.net
Utilization in Supramolecular Chemistry and Molecular Recognition Studies
The pyridine ring is a key component in many supramolecular systems due to its ability to participate in hydrogen bonding and metal coordination. acs.orgmdpi.com The combination of a pyridine and an amine group in this compound could allow it to act as a ditopic receptor, capable of binding to both a metal ion and an anion simultaneously. This property is highly desirable in the design of systems for molecular recognition and self-assembly. The formation of extended supramolecular hydrogen bonding arrays has been observed in pyridyl-derived thiosemicarbazides. rsc.org
Development of this compound as a Precursor for Novel Materials (e.g., Polymers, Functional Coatings)
Pyridine-containing monomers are valuable building blocks for the synthesis of functional polymers. mdpi.comresearchgate.net The incorporation of pyridine units into a polymer backbone can impart a range of useful properties, including thermal stability, altered electronic characteristics, and the ability to coordinate with metal ions. acs.orgresearchgate.net The primary amine group of this compound could be used to polymerize the molecule, for example, through the formation of polyamides or polyimines. The resulting polymers would possess chiral centers along the backbone, which could lead to materials with interesting chiroptical properties.
Table 2: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Property | Potential Application |
|---|---|---|
| Polyamide | High thermal stability, chirality | Chiral stationary phase for chromatography |
| Polyimine | Metal-coordinating ability, redox activity | Catalytic materials, sensors |
Chemo-sensing and Selective Detection Applications (Purely chemical sensors)
The pyridine moiety is a common feature in fluorescent chemosensors for the detection of metal ions. mdpi.comnih.gov The nitrogen atom of the pyridine ring can coordinate with a metal ion, leading to a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in its color. researchgate.net The presence of the primary amine in this compound could provide an additional binding site, potentially enhancing the selectivity and sensitivity of the sensor for a particular metal ion. Pyridine derivatives have been shown to be effective in the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com
Structure Activity Relationship Sar Studies for 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine Derivatives in Chemical Contexts
Design and Synthesis of Structural Analogs and Isosteres of 4-Methyl-2-(pyridin-2-yl)hexan-1-amine for SAR Exploration
The foundation of any SAR study lies in the rational design and efficient synthesis of a library of structural analogs and isosteres. For this compound, this involves modifications at several key positions: the pyridine (B92270) ring, the alkyl backbone, and the amine functionality.
Modifications to the Pyridine Ring: Introducing various substituents onto the pyridine ring can modulate the electronic properties of the ligand. Electron-donating groups (e.g., methoxy, methyl) can increase the electron density on the nitrogen atom, enhancing its coordination ability. Conversely, electron-withdrawing groups (e.g., chloro, trifluoromethyl) can decrease the basicity of the pyridine nitrogen. The synthesis of such analogs often involves the use of substituted 2-bromopyridines in coupling reactions.
Alterations to the Alkyl Backbone: The hexan-1-amine portion of the molecule offers numerous opportunities for structural variation. Key modifications include:
Varying the length of the alkyl chain: Synthesizing analogs with shorter (e.g., butyl, pentyl) or longer (e.g., heptyl, octyl) chains can probe the impact of steric bulk and flexibility.
Modifying the methyl group at the 4-position: Replacing the methyl group with other alkyl groups (ethyl, isopropyl) or functional groups can fine-tune the steric environment around the chiral center.
Introducing branching or cyclic moieties: Incorporating cyclic structures or additional branching can impose conformational rigidity, which is often beneficial for enantioselectivity in catalysis.
Isosteric Replacements: Isosteres, which are substituents or groups with similar physical or chemical properties, can be introduced to probe the importance of specific electronic or steric features. For instance, replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) can alter the coordination geometry and electronic properties of the resulting metal complexes.
The synthesis of these analogs often employs stereoselective methods to ensure the preparation of enantiomerically pure compounds, which is critical for evaluating the influence of stereochemistry. rsc.org One common synthetic strategy involves the asymmetric addition of an organometallic reagent to a pyridine-containing imine or the asymmetric hydrogenation of a corresponding enamine. rsc.org
Correlation of Structural Modifications with Chemical Reactivity Profiles and Selectivity
Systematic structural modifications of this compound derivatives allow for the establishment of clear correlations between their chemical structure and their reactivity and selectivity in various chemical transformations. These correlations are often established by comparing the performance of a series of analogs in a model reaction.
Electronic Effects: The electronic nature of substituents on the pyridine ring directly impacts the Lewis basicity of the nitrogen atom. This, in turn, affects the strength of the metal-ligand bond in a catalytic complex. For instance, in metal-catalyzed reactions, more electron-rich pyridine rings can lead to more stable catalysts, but this may also decrease their reactivity. Conversely, electron-deficient pyridines might form more reactive but less stable catalysts.
A hypothetical SAR study on a series of analogs in a model asymmetric transfer hydrogenation reaction is presented in the table below.
| Compound ID | R1 (on Pyridine) | R2 (at C4) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 (Parent) | H | CH₃ | 95 | 85 |
| 2 | 4-OCH₃ | CH₃ | 98 | 82 |
| 3 | 4-Cl | CH₃ | 92 | 88 |
| 4 | H | CH₂CH₃ | 93 | 89 |
| 5 | H | i-Pr | 85 | 92 |
From this hypothetical data, one could infer that electron-donating groups on the pyridine ring (Compound 2) slightly decrease enantioselectivity, while electron-withdrawing groups (Compound 3) have the opposite effect. Furthermore, increasing the steric bulk at the C4 position (Compounds 4 and 5) leads to higher enantioselectivity, albeit with a potential decrease in conversion for very bulky groups.
Influence of Stereochemistry on Chemical Functionality and Performance
For a chiral molecule like this compound, which possesses stereocenters at the C2 and C4 positions, the absolute and relative configuration of these centers is paramount to its chemical functionality, particularly in asymmetric catalysis. The spatial arrangement of the substituents around the chiral core dictates the three-dimensional shape of the ligand and, consequently, the topography of the catalytic active site.
The different diastereomers of this compound will present distinct spatial orientations of the pyridine ring and the alkyl chain. This leads to the formation of diastereomeric transition states when interacting with a prochiral substrate, resulting in different energy barriers and, therefore, different enantioselectivities. For instance, the (2R,4S) and (2S,4R) enantiomeric pair will likely induce the formation of one product enantiomer in excess, while the (2R,4R) and (2S,4S) pair would favor the opposite enantiomer.
The profound impact of stereochemistry underscores the necessity of employing enantiomerically pure ligands in asymmetric catalysis to achieve high levels of stereocontrol.
Computational Approaches to SAR Modeling for Predicting Chemical Properties and Interactions
Computational chemistry provides powerful tools for understanding and predicting the properties and interactions of this compound derivatives, thereby accelerating the SAR exploration process.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the ligands, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with their reactivity. princeton.edu QM can also be used to model the structures of metal-ligand complexes and the transition states of catalytic reactions, providing insights into the origins of stereoselectivity. scispace.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural properties of a series of compounds and their observed activity. researchgate.netchemrevlett.com For a set of this compound analogs, descriptors representing their steric, electronic, and hydrophobic properties can be calculated and correlated with their catalytic performance (e.g., enantioselectivity). A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more effective ligands.
Molecular Docking and Dynamics: These techniques are particularly useful for studying the interactions between a chiral catalyst and a substrate. Molecular docking can predict the preferred binding mode of a substrate in the active site of a catalyst, while molecular dynamics simulations can provide information about the flexibility of the catalyst-substrate complex and the energetics of different reaction pathways.
These computational approaches, when used in conjunction with experimental studies, provide a comprehensive understanding of the SAR and enable a more rational and efficient design of novel catalysts.
SAR in Catalytic Efficiency, Substrate Scope, and Enantioselectivity
The ultimate goal of SAR studies on this compound derivatives in a chemical context is often to optimize their performance as ligands in asymmetric catalysis. The insights gained from modifying their structure directly translate to improvements in catalytic efficiency, substrate scope, and enantioselectivity.
Catalytic Efficiency: This is often measured by the turnover number (TON) and turnover frequency (TOF) of the catalyst. Structural modifications that lead to a more stable but still highly reactive catalytic species will enhance efficiency. For example, fine-tuning the electronic properties of the pyridine ring can optimize the balance between catalyst stability and reactivity.
Substrate Scope: A successful catalyst should be effective for a wide range of substrates. SAR studies can help in designing ligands with a more adaptable chiral pocket that can accommodate various substrates while still maintaining high enantioselectivity. This might involve creating a more flexible alkyl backbone or adjusting the steric bulk of the substituents.
Enantioselectivity: This is a key performance indicator for a chiral catalyst. SAR studies provide a detailed map of how different structural features contribute to the enantiomeric excess (ee) of the product. By systematically exploring these relationships, ligands can be designed to maximize the energy difference between the diastereomeric transition states, leading to higher ee values.
The table below illustrates a hypothetical outcome of an SAR study aimed at optimizing a chiral ligand for a specific asymmetric reaction.
| Ligand Analog | Modification | Yield (%) | ee (%) | Rationale for Modification |
| L1 (Parent) | - | 90 | 85 | Baseline |
| L2 | 4-tert-Butyl on Pyridine | 88 | 92 | Increase steric hindrance near the metal center |
| L3 | Phenyl at C4 of alkyl chain | 85 | 95 | Introduce rigid steric bulk to define the chiral pocket |
| L4 | Cyclohexyl at C4 of alkyl chain | 82 | 97 | Combine rigidity and steric bulk for enhanced selectivity |
| L5 | 3,5-Dimethyl on Pyridine | 92 | 88 | Modulate electronics and distal sterics |
This iterative process of design, synthesis, testing, and computational analysis, guided by SAR principles, is a powerful strategy for the development of highly effective and selective chiral catalysts based on the this compound scaffold. acs.orgrsc.org
Future Directions and Emerging Research Avenues for 4 Methyl 2 Pyridin 2 Yl Hexan 1 Amine
Development of Novel and Sustainable Synthetic Methodologies for Diversification and Access to Complex Analogs
Future synthetic research on 4-Methyl-2-(pyridin-2-yl)hexan-1-amine and its analogs will likely prioritize sustainability, efficiency, and stereochemical control. The development of green chemistry approaches is paramount to reducing the environmental impact of chemical synthesis.
Key areas for development include:
Asymmetric Synthesis: Building upon existing methods for the enantioselective synthesis of chiral amines and pyridine (B92270) derivatives, new catalytic systems can be explored. rsc.orgsci-hub.se Methodologies like transition metal-catalyzed asymmetric hydrogenation and enantioselective alkylation of 2-alkylpyridines offer promising routes to access stereochemically pure analogs. researchgate.netfigshare.com The use of chiral lithium amides as noncovalent stereodirecting auxiliaries presents an operationally simple protocol that avoids the need for pre-functionalization of the substrate. researchgate.net
Green Chemistry Approaches: The application of sustainable methodologies such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally friendly solvents and catalysts can lead to more efficient and less wasteful synthetic pathways. acs.orgrsc.orgnih.gov These techniques often result in higher yields, shorter reaction times, and simpler purification processes. nih.gov
Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control for the production of this compound and its derivatives. This technology allows for precise control over reaction parameters, leading to improved yields and purity.
Biocatalysis: The use of enzymes in the synthesis of chiral amines is a rapidly growing field. Engineered enzymes could provide highly selective and environmentally benign routes to a diverse range of analogs of the target compound.
A comparative look at potential synthetic strategies is presented in the table below:
| Methodology | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers | Development of novel chiral ligands and catalysts |
| Green Chemistry | Reduced waste, energy efficiency, use of safer reagents | MCRs, microwave-assisted synthesis, green solvents |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction conditions in continuous flow reactors |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme screening and engineering for specific transformations |
Exploration of New Catalytic Transformations and Methodologies Utilizing the Compound and Its Derivatives
The inherent structural features of this compound, namely the coordinating pyridine nitrogen and the chiral amine group, make it and its derivatives prime candidates for use as ligands in asymmetric catalysis.
Future research in this area could focus on:
Chiral Ligand Development: Derivatives of this compound can be synthesized and evaluated as chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and cycloadditions. acs.orghkbu.edu.hk The modular nature of the scaffold allows for fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. rsc.org
Organocatalysis: The amine functionality can be utilized in organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The chiral environment provided by the molecule could induce high levels of stereocontrol in these processes.
Hybrid Catalytic Systems: The combination of the pyridine moiety for metal coordination and the amine for organocatalysis could lead to the development of novel hybrid catalysts with unique reactivity and selectivity.
Integration of this compound into More Complex Chemical Systems and Architectures
The pyridine and amine functionalities of this compound serve as versatile handles for its incorporation into larger and more complex molecular architectures. This opens up avenues for the creation of novel supramolecular assemblies and functional materials.
Promising research directions include:
Macrocycle Synthesis: The compound can be used as a building block for the synthesis of functionalized macrocycles, including pyridinophanes and macrocyclic peptides. nih.govnih.govacs.orgacs.org These structures have applications in host-guest chemistry, sensing, and catalysis.
Supramolecular Self-Assembly: The ability of the pyridine moiety to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, can be exploited to direct the self-assembly of molecules into well-defined nanostructures. rsc.orgnih.gov This could lead to the development of new materials with tailored optical, electronic, or catalytic properties.
Polymer Functionalization: The amine group can be used to graft the molecule onto polymer backbones, creating functional materials with chiral recognition sites or catalytic activity. nih.gov
Advanced Computational Design and Prediction of Novel Properties and Applications
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. In silico methods can be employed to predict the properties and potential applications of this compound and its derivatives, guiding experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the compound and its metal complexes. researchgate.net This can provide insights into its potential as a ligand or catalyst.
Molecular Docking and Dynamics: These techniques can be used to predict the binding modes and affinities of derivatives with biological targets, aiding in the design of new therapeutic agents. mdpi.comresearchgate.netresearchgate.netnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of a series of analogs with their physical, chemical, or biological properties, enabling the prediction of properties for novel compounds. researchgate.net
Interdisciplinary Research Opportunities in Chemical Sciences and Related Fields
The unique properties of this compound and its derivatives create opportunities for collaboration across various scientific disciplines.
Potential interdisciplinary research areas include:
Medicinal Chemistry: The pyridine scaffold is a common motif in many FDA-approved drugs. lifechemicals.comresearchgate.netnih.govglobalresearchonline.netnih.gov Derivatives of this compound could be explored for a wide range of therapeutic applications, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. nih.govnih.gov
Materials Science: The incorporation of this chiral building block into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies could lead to the development of new materials with applications in chiral separations, sensing, and catalysis. acs.org
Chemical Biology: Fluorescently labeled derivatives could be synthesized and used as probes to study biological processes, such as protein-protein interactions and enzyme activity. The inherent chirality of the molecule could be advantageous for studying stereoselective biological recognition events.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-(pyridin-2-yl)hexan-1-amine, and how can Gabriel synthesis be optimized for primary amine formation?
Methodological Answer: The Gabriel synthesis is a classical method for preparing primary amines. For this compound, the reaction involves alkylation of phthalimide with a brominated precursor (e.g., 2-bromo-4-methylhexane), followed by deprotection using hydrazine. Key optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (hexane/ethyl acetate) removes residual phthalimide byproducts.
Alternative routes may involve reductive amination of ketones with pyridinylmethylamine derivatives under hydrogenation conditions (Pd/C or Raney Ni) .
Q. How should researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) typically shows a molecular ion peak at m/z 195 [M+H]<sup>+</sup>, consistent with the molecular formula C12H20N2. Fragmentation patterns confirm the hexan-1-amine backbone .
- <sup>1</sup>H NMR : Key signals include:
- δ 8.5 ppm (d, 1H, pyridinyl H6)
- δ 2.7 ppm (m, 2H, NH2-adjacent CH2)
- δ 1.4 ppm (m, 3H, methyl branch) .
- Purity : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity.
Advanced Research Questions
Q. What strategies are effective in resolving structural ambiguities in this compound derivatives using X-ray crystallography?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (e.g., hexane into dichloromethane) to obtain single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : SHELXL software refines anisotropic displacement parameters and validates H-bonding networks. For example, a derivative with a cyclohexyl group showed a chair conformation with torsional angles < 10° .
Common Pitfalls : Disordered pyridine rings require constraints (ISOR/DFIX) to avoid overfitting .
Q. How can cross-coupling reactions be applied to modify the pyridine ring in this compound for catalytic applications?
Methodological Answer:
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the pyridine C4 position using Pd(PPh3)4 and boronic acids (e.g., 4-fluorophenylboronic acid). Optimize with K2CO3 in dioxane/water (3:1) at 90°C .
- Buchwald-Hartwig Amination : Attach secondary amines to the pyridine ring using Xantphos-Pd-G3 catalyst. For example, coupling with morpholine achieves >80% yield in toluene at 110°C .
Applications : Modified derivatives act as ligands in Ru(II)-Pd(II) dinuclear catalysts for Cu-free Sonogashira reactions .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives in disease models?
Methodological Answer:
- In Vitro Screening :
- Cytotoxicity : MTT assay on A549 lung cancer cells (IC50 determination).
- Target Engagement : Fluorescence polarization assays for kinase inhibition (e.g., EGFR-TK).
- In Vivo Models :
Contradictions and Resolution
- Stereochemical Discrepancies : Some routes (e.g., ) yield diastereomers (cis/trans) due to chiral centers. Resolution requires chiral HPLC (Chiralpak AD-H column) or diastereomeric salt formation with L-tartaric acid .
- MS Fragmentation Variability : ESI+ may show adducts (e.g., [M+Na]<sup>+</sup>), necessitating high-resolution MS (HRMS) for unambiguous confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
